molecular formula C13H12N4O5S2 B2810792 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034234-10-9

3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2810792
CAS No.: 2034234-10-9
M. Wt: 368.38
InChI Key: YRRVSFLTOIZBJL-UHFFFAOYSA-N
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Description

3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a benzo[c][1,2,5]thiadiazole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.

    Coupling Reactions: The benzo[c][1,2,5]thiadiazole moiety is then coupled with the azetidine ring through sulfonylation reactions.

    Formation of the Oxazolidine-2,4-dione: This step involves the cyclization of appropriate precursors to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[c][1,2,5]thiadiazole moiety.

    Reduction: Reduction reactions can occur at various sites, including the azetidine ring and the oxazolidine-2,4-dione moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these effects.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety may interact with electron-rich sites, while the azetidine and oxazolidine-2,4-dione rings may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole moiety and exhibit similar chemical properties.

    Azetidine Derivatives: Compounds with the azetidine ring may exhibit similar reactivity and biological activity.

    Oxazolidine-2,4-dione Derivatives: These compounds share the oxazolidine-2,4-dione structure and may have similar applications.

Uniqueness

What sets 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is the combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

3-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S2/c18-11-7-22-13(19)17(11)6-8-4-16(5-8)24(20,21)10-3-1-2-9-12(10)15-23-14-9/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRVSFLTOIZBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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